N-heptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide
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Overview
Description
N-heptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a heptyl chain, a phenylpyridazinyl group, and an amino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylpyridazinyl Intermediate: The synthesis begins with the preparation of 6-phenylpyridazin-3-amine.
Coupling with Benzamide: The phenylpyridazinyl intermediate is then coupled with a benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-heptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-heptyl-3-[(6-phenylpyridazin-3-yl)amino]benzoic acid, while reduction may produce N-heptyl-3-[(6-phenylpyridazin-3-yl)amino]benzylamine .
Scientific Research Applications
N-heptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-heptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been studied as an inhibitor of kynurenine monooxygenase, which plays a role in the kynurenine pathway .
Comparison with Similar Compounds
Similar Compounds
N-(6-phenylpyridazin-3-yl)benzenesulfonamides: These compounds share the phenylpyridazinyl core but differ in the substituents attached to the benzamide moiety.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features but include additional functional groups that enhance their biological activity.
Uniqueness
N-heptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide is unique due to its specific combination of a heptyl chain, phenylpyridazinyl group, and benzamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H28N4O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-heptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide |
InChI |
InChI=1S/C24H28N4O/c1-2-3-4-5-9-17-25-24(29)20-13-10-14-21(18-20)26-23-16-15-22(27-28-23)19-11-7-6-8-12-19/h6-8,10-16,18H,2-5,9,17H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
GNYQFFJWLVLREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC(=CC=C1)NC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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